Tetromycin B -

Tetromycin B

Catalog Number: EVT-1440238
CAS Number:
Molecular Formula: C34H46O5
Molecular Weight: 534.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetromycin B is a natural product belonging to the tetromycin family of antibiotics. [] It is isolated from Streptomyces axinellae Pol001T, a bacterial strain cultivated from the Mediterranean sponge Axinella polypoides. [] Tetracycline B is primarily utilized in scientific research to investigate its antiparasitic and protease inhibitory properties. []

Tetromycin 1

  • Compound Description: Tetromycin 1 is a newly discovered tetracycline derivative isolated from Streptomyces axinellae Pol001T. It displays antiparasitic activity against Trypanosoma brucei and exhibits time-dependent inhibition of cathepsin L-like proteases. []
  • Relevance: Tetromycin 1 is structurally related to Tetromycin B as a derivative with modifications to the core tetracycline structure. Both compounds were isolated from the same source, Streptomyces axinellae Pol001T. []

Tetromycin 2

  • Compound Description: Tetromycin 2 is another newly discovered tetracycline derivative derived from Streptomyces axinellae Pol001T. Similar to Tetromycin 1, it shows antiparasitic activities against T. brucei and time-dependent inhibition of cathepsin L-like proteases. []
  • Relevance: Tetromycin 2 is structurally related to Tetromycin B, sharing the core tetracycline scaffold but with distinct modifications. It was also isolated from Streptomyces axinellae Pol001T. []

Tetromycin 3

  • Compound Description: Tetromycin 3, a novel tetracycline derivative, was isolated from Streptomyces axinellae Pol001T. This compound exhibits antiparasitic activities against T. brucei and acts as a time-dependent inhibitor of cathepsin L-like proteases. []
  • Relevance: As a derivative, Tetromycin 3 is structurally related to Tetromycin B, sharing the core tetracycline framework while possessing unique modifications. The isolation of both compounds from Streptomyces axinellae Pol001T further strengthens their structural relationship. []

Tetromycin 4

  • Compound Description: Tetromycin 4 is a newly identified tetracycline derivative found in Streptomyces axinellae Pol001T. It demonstrates antiparasitic activities against T. brucei and functions as a time-dependent inhibitor of cathepsin L-like proteases. []
  • Relevance: Belonging to the same structural class as Tetromycin B, Tetromycin 4 is a derivative with modifications to the fundamental tetracycline structure. The shared origin from Streptomyces axinellae Pol001T emphasizes their close structural relationship. []
Source and Classification

Source: Tetromycin B was extracted from Streptomyces axinellae, a species known for producing various secondary metabolites with pharmacological properties. This actinomycete was specifically isolated from marine environments, highlighting the significance of marine biodiversity in drug discovery.

Classification: Tetromycin B is classified as a member of the tetracycline family of antibiotics. These compounds are characterized by their ability to inhibit protein synthesis in bacteria, making them effective against a broad spectrum of bacterial infections. Additionally, tetromycin derivatives exhibit varying degrees of antiparasitic activity, particularly against protozoan pathogens.

Synthesis Analysis

Tetromycin B can be synthesized through various chemical methods, often involving complex multi-step processes. The synthesis typically starts with the fermentation of Streptomyces axinellae, followed by extraction and purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

  1. Fermentation: The actinomycete is cultured under specific conditions to maximize the yield of tetromycin B.
  2. Extraction: The metabolites are extracted using organic solvents like ethyl acetate.
  3. Purification: HPLC is employed to isolate tetromycin B from other compounds produced during fermentation.
  4. Characterization: The structure is confirmed using techniques like 1D and 2D NMR spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS).
Molecular Structure Analysis

Tetromycin B has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity.

  • Molecular Formula: C₄₈H₆₁O₁₄
  • Molecular Weight: Approximately 861.4062 g/mol
  • Structural Features: The compound features a decalin system and various hydroxyl and methoxy substituents, which are crucial for its interaction with biological targets.

The structural analysis reveals significant insights into how modifications can affect the compound's efficacy and specificity.

Chemical Reactions Analysis

Tetromycin B undergoes several chemical reactions that can modify its structure and enhance its biological activity:

  • Hydroxylation Reactions: These reactions introduce hydroxyl groups into the molecule, potentially increasing its solubility and reactivity.
  • Methoxylation Reactions: The addition of methoxy groups can alter the compound's binding affinity to target proteins.
  • Protease Inhibition: Tetromycin B has been shown to inhibit cysteine proteases such as rhodesain and falcipain, which are critical for the survival of certain parasites.

These reactions are essential for developing new derivatives with improved pharmacological properties.

Mechanism of Action

Tetromycin B primarily exerts its effects by targeting the bacterial 30S ribosomal subunit, akin to other tetracycline antibiotics.

  • Binding Mechanism: The compound binds reversibly to the ribosomal subunit, inhibiting protein synthesis.
  • Impact on Cellular Processes: By disrupting protein synthesis, tetromycin B interferes with essential cellular functions in bacteria and parasites, leading to cell death.
  • Antiparasitic Activity: Specifically against Trypanosoma brucei, tetromycin B inhibits cysteine proteases, which play vital roles in the parasite's life cycle.

This mechanism highlights the dual action of tetromycin B against both bacterial and parasitic pathogens.

Physical and Chemical Properties Analysis

Tetromycin B exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining optimal storage conditions and formulation strategies for therapeutic use.

Applications

Tetromycin B has significant potential applications in scientific research and medicine:

  • Antiparasitic Research: It is being investigated for its efficacy against diseases caused by protozoan parasites, including African sleeping sickness caused by Trypanosoma brucei.
  • Protease Inhibition Studies: Its role as a cysteine protease inhibitor makes it valuable in studying various physiological processes and potential therapeutic interventions for diseases linked to protease dysregulation.
  • Drug Development: As a lead compound, tetromycin B serves as a basis for synthesizing new derivatives with enhanced biological activity and specificity.
Introduction to Tetromycin B

Historical Discovery and Nomenclature

Tetromycin B was first isolated in 2011 from the actinomycete Streptomyces axinellae Pol001T, strain collected from the Mediterranean sponge Axinella polypoides. This discovery occurred during targeted screening of marine sponge-associated bacteria for novel antimicrobial agents. The compound was designated "Tetromycin" based on its structural similarity to tetracyclic antibiotics and the presence of a tetronic acid moiety. Its isomer status (relative to earlier tetromycins) is indicated by the "B" suffix, distinguishing it from co-isolated analogs Tetromycins 1–4 [8]. The discovery underscored marine sponges as reservoirs of biologically active microbial metabolites, with Streptomyces strains being prolific producers of tetronate-class antibiotics [8] [9].

Structural Classification Within the Tetronate Antibiotic Family

Tetromycin B belongs to the spirotetronate subgroup of tetronate antibiotics, characterized by a complex polycyclic architecture featuring a central tetronic acid moiety fused to a decalin ring system via a spiro junction. Its molecular formula is C₄₉H₆₁NO₁₄, as determined by HRESIMS [8]. Key structural features include:

  • Tetronic Acid Core: A γ-lactone ring (tetronate) essential for biological activity, formed through intramolecular esterification.
  • Spiro Junction: Connects the tetronate moiety (rings A/B) to the angularly fused decalin system (rings C/D).
  • Aromatic Tail: A para-substituted dihydroxybenzoyl unit linked to the tetronate via an ester bond.
  • Glycosylation: Absence of sugar moieties distinguishes it from glycosylated spirotetronates like chlorothricin [9].

Table 1: Structural Features of Tetromycin B

FeatureDescription
Molecular FormulaC₄₉H₆₁NO₁₄
Core StructureSpirotetronate
Key Functional GroupsTetronic acid γ-lactone, decalin system, para-dihydroxybenzoyl ester
GlycosylationNone
Distinguishing NMR SignalsH₂₀ δ 4.92 (vinyl proton); C₂₁′ δ 18.9 (methyl); aromatic protons H₃₅/H₃₇ (meta-coupled)

Structural elucidation relied on extensive 2D NMR analysis (COSY, HSQC, HMBC, ROESY), which confirmed the unique positioning of the C₂₀=C₂₁ double bond and methyl group at C₂₁ (contrasting with earlier tetromycin reports) [8]. This places Tetromycin B within the larger family of >30 known spirotetronates, sharing biosynthetic logic with compounds like abyssomicin and chlorothricin [9].

Significance in Antimicrobial Research

Tetromycin B demonstrates dual biological activities that make it pharmacologically significant:

  • Anti-Parasitic Activity:Exhibits growth inhibition against the kinetoplastid parasite Trypanosoma brucei (causative agent of African sleeping sickness), though specific IC₅₀ values require further elucidation [8]. Its activity highlights the potential of tetronates against neglected tropical diseases where drug resistance is prevalent.

  • Protease Inhibition:Acts as a time-dependent inhibitor of cysteine proteases, particularly cathepsin L-like enzymes (Ki in low micromolar range). These proteases are virulence factors in parasites (e.g., rhodesain in Trypanosoma) and human pathologies (e.g., tumor metastasis, inflammatory conditions) [8]. The tetronic acid moiety’s electrophilic lactone enables nucleophilic attack by catalytic cysteine residues, mechanistically distinct from conventional antibiotics.

Table 2: Documented Bioactivities of Tetromycin B

Activity TypeTarget(s)Potency
AntiparasiticTrypanosoma bruceiGrowth inhibition
Protease InhibitionCathepsin L-like proteasesKi ~ low μM range
Rhodesain (T. brucei protease)Significant inhibition
AntiviralSARS-CoV Mᵖʳᵒ & PLᵖʳᵒNot observed

Unlike classical tetracyclines (which target bacterial ribosomes), Tetromycin B’s mechanism involves enzyme inhibition, aligning with newer "atypical" tetracyclines and non-antibiotic applications. Its activity against drug-resistant pathogens and molecular targets implicated in cancer and neurodegeneration positions it as a scaffold for hybrid antibiotic-protease inhibitor development [8] [9]. Marine-derived spirotetronates like Tetromycin B thus expand the chemical diversity available for combating evolving antimicrobial resistance [6] [9].

Properties

Product Name

Tetromycin B

IUPAC Name

17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione

Molecular Formula

C34H46O5

Molecular Weight

534.7 g/mol

InChI

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3

InChI Key

DACFQDZSKBTCCU-UHFFFAOYSA-N

SMILES

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O

Canonical SMILES

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.